molecular formula C10H15NO2S B451352 2-Cyclohex-3-en-1-yl-1,3-thiazolidine-4-carboxylic acid CAS No. 164717-31-1

2-Cyclohex-3-en-1-yl-1,3-thiazolidine-4-carboxylic acid

Cat. No. B451352
CAS RN: 164717-31-1
M. Wt: 213.3g/mol
InChI Key: KORGWTQUZHJROE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Cyclohex-3-en-1-yl-1,3-thiazolidine-4-carboxylic acid” is a chemical compound with the molecular formula C10H15NO2S and a molecular weight of 213.3 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: C1CC(CC=C1)C2NC(CS2)C(=O)O .

Scientific Research Applications

Thiazolidine Motifs in Drug Design

Thiazolidine derivatives, including structures like 2-Cyclohex-3-en-1-yl-1,3-thiazolidine-4-carboxylic acid, are central to the intersection of organic synthesis and medicinal chemistry. Their unique heterocyclic five-membered structure, characterized by the presence of sulfur and nitrogen, has been extensively studied for its diverse pharmacological properties. These compounds have shown a wide range of biological activities, such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. Innovative synthetic methods like multicomponent reactions, click reactions, nano-catalysis, and green chemistry have been applied to enhance their selectivity, purity, product yield, and pharmacokinetic activities. Thiazolidine derivatives are recognized for their therapeutic and pharmaceutical potential, making them valuable in the design of probe drugs and the development of new drug candidates focusing on multifunctional activities and improved efficacy (Sahiba et al., 2020).

Antioxidant and Anti-inflammatory Agents

Research on novel benzofused thiazole derivatives, structurally related to thiazolidine compounds, has identified them as potential antioxidant and anti-inflammatory agents. These derivatives were synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities, demonstrating distinct efficacy compared to standard references. This exploration supports the ongoing search for alternative therapeutic agents, emphasizing the significance of thiazolidine and its derivatives in the development of new anti-inflammatory and antioxidant treatments (Raut et al., 2020).

Green Synthesis and Biological Evaluation

The green synthesis of thiazolidinone derivatives highlights an environmentally friendly approach to drug design, emphasizing atom economy and cleaner reaction profiles. These derivatives have been extensively reviewed for their antibacterial, antitubercular, anticancer, antifungal, and other biological activities, showcasing the broad pharmacological spectrum of thiazolidinone scaffolds. The advancements in green chemistry underscore the potential of thiazolidinone derivatives as candidates for treating various diseases, driving future research towards uncovering new pharmacological benefits and applications (JacqulineRosy et al., 2019).

Safety and Hazards

The safety and hazards associated with “2-Cyclohex-3-en-1-yl-1,3-thiazolidine-4-carboxylic acid” are not specified in the available resources. It is intended for research use only and not for diagnostic or therapeutic use .

properties

IUPAC Name

2-cyclohex-3-en-1-yl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-2,7-9,11H,3-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORGWTQUZHJROE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C2NC(CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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